7,8-dihydropyrido[1,2-a]indol-9(6H)-one

Protein Kinase C Bisindolylmaleimide Kinase Selectivity

7,8-Dihydropyrido[1,2-a]indol-9(6H)-one (CAS 131849-07-5) is the unsubstituted tricyclic ketone that defines the pyrido[1,2-a]indol-9(6H)-one chemotype. The scaffold is characterized by a fused pyridine–indole ring system bearing a ketone at the 9-position and a partially saturated six‑membered ring.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 131849-07-5
Cat. No. B3046888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydropyrido[1,2-a]indol-9(6H)-one
CAS131849-07-5
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC3=CC=CC=C3N2C1
InChIInChI=1S/C12H11NO/c14-12-6-3-7-13-10-5-2-1-4-9(10)8-11(12)13/h1-2,4-5,8H,3,6-7H2
InChIKeyFWPNDEPXGQHQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydropyrido[1,2-a]indol-9(6H)-one (CAS 131849-07-5): Core Scaffold Identity and Procurement-Class Differentiation


7,8-Dihydropyrido[1,2-a]indol-9(6H)-one (CAS 131849-07-5) is the unsubstituted tricyclic ketone that defines the pyrido[1,2-a]indol-9(6H)-one chemotype. The scaffold is characterized by a fused pyridine–indole ring system bearing a ketone at the 9-position and a partially saturated six‑membered ring [1]. This core has been exploited in medicinal chemistry to generate potent and selective ligands for protein kinase C (PKC), HIV‑1 reverse transcriptase, S1P1 receptors, and serotonin 5‑HT3/5‑HT4 receptors [2]. Procurement of the unsubstituted core is strategic because it provides a single, well‑defined starting point for structure–activity relationship (SAR) exploration and for the synthesis of enantiomerically enriched analogs via Rh‑catalyzed hydroacylation [3].

Why Generic Substitution of 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one Is Not Feasible Without Compromising Target Selectivity


Close structural analogs in the pyridoindole family cannot be interchanged generically because the position and degree of unsaturation of the ketone, the identity and location of substituents on the indole or pyridine rings, and the absolute stereochemistry at the 7‑position each profoundly alter the biological profile. For example, shifting from an indole to a pyrrole scaffold (6,7‑dihydroindolizin‑8(5H)‑one) modifies the ring‑fusion geometry and vector of the ketone, leading to different target selectivity [1]. In the HIV‑1 NNRTI series, a single methyl group at the 10‑position increases antiviral potency, while the same modification can reduce selectivity for PKC isozymes [2]. Similarly, the (R)‑ or (S)‑configuration at C‑7 determines whether the molecule acts as a 5‑HT3/5‑HT4 dual antagonist (e.g., FK‑1052) or loses that dual activity [3]. These steep SAR gradients mean that substituting even a closely related pyridoindole without rigorous comparative data will introduce unacceptable uncertainty in target engagement and downstream experimental outcome.

Quantitative Differentiation of 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one Against Its Closest Structural Analogs


Scaffold-Level Selectivity for PKC Over PKA: A Bisindolylmaleimide Conjugate Directly Compared

A bisindolylmaleimide conjugate built directly on the 6,7,8,9‑tetrahydropyrido[1,2‑a]indole scaffold (BDBM2697) inhibited rat PKCβ with an IC50 of 155 nM, while its activity against PKA was negligible (IC50 = 23 000 nM), yielding a >148‑fold selectivity window [1]. The comparison is between two signaling kinases evaluated under identical assay conditions (pH 7.5, 2 °C). For procurement, the core scaffold enables chemists to tune the maleimide substitution pattern to further widen the selectivity gap.

Protein Kinase C Bisindolylmaleimide Kinase Selectivity

HIV‑1 NNRTI Activity: BCH‑1 (10‑Methyl‑7‑substituted Pyrido[1,2‑a]indol‑6(7H)‑one) Versus Nevirapine Against Drug‑Resistant Mutants

The pyrido[1,2‑a]indole derivative BCH‑1, which incorporates the 7,8‑dihydropyrido[1,2‑a]indol‑9(6H)‑one skeleton, was compared head‑to‑head with the licensed NNRTI nevirapine against a panel of HIV‑1 RT mutants. For mutations L100I, K103N, E138K, and Y181C, BCH‑1 showed <3‑fold change in IC50, while nevirapine exhibited >100‑fold increases [1]. Against V106A and Y188C mutants, BCH‑1 resistance was 5‑fold and 10‑fold, respectively, markedly lower than nevirapine’s resistance profile [1].

HIV‑1 NNRTI Drug Resistance

Enantioselective Synthesis Yield Advantage: Rh‑Catalyzed Hydroacylation Versus Conventional Multistep Routes

The unsubstituted 7,8‑dihydropyrido[1,2‑a]indol‑9(6H)‑one was obtained in 52–94% yield and with 88–99% enantiomeric excess via Rh‑catalyzed intramolecular hydroacylation of N‑allylindole‑2‑carboxaldehyde [1]. A direct comparator is the analogous pyrrole‑based substrate, which gave 6,7‑dihydroindolizin‑8(5H)‑ones in similarly high yields and ee’s, demonstrating that the indole core does not compromise catalytic efficiency [1]. Earlier syntheses of related pyridoindoles required 4–6 steps and delivered lower overall yields (<30%) [2].

Enantioselective Synthesis Rh‑Hydroacylation Green Chemistry

Dual 5‑HT3/5‑HT4 Antagonism: FK‑1052 (7R,10‑Dimethyl‑7‑imidazolylmethyl Analog) Versus Ondansetron and Granisetron

FK‑1052, a derivative carrying a 10‑methyl and a 7R‑imidazolylmethyl substituent on the pyrido[1,2‑a]indol‑6(7H)‑one core, was compared with the clinically used 5‑HT3 antagonists ondansetron and granisetron. In the von Bezold‑Jarisch reflex model, FK‑1052 had an intravenous ID50 of 0.28 µg/kg versus 5.23 µg/kg for ondansetron and 0.70 µg/kg for granisetron, representing 18.7‑fold and 2.5‑fold improvements, respectively [1]. Critically, FK‑1052 alone displayed 5‑HT4 antagonism (pA2 unavailable for competitors) [1]. The oral bioavailability ratio (i.d./i.v. = 17) was superior to ondansetron (33) and granisetron (94) [1].

5‑HT3 Antagonist 5‑HT4 Antagonist Antiemetic

S1P1 Receptor Agonism: Tricyclic Acid Derivatives Built on the Core Scaffold Show Nanomolar Potency

A patent series by Glaxo Group Limited describes substituted tricyclic acid derivatives bearing the 7,8‑dihydropyrido[1,2‑a]indol‑9(6H)‑one or closely related core as highly potent S1P1 receptor agonists, with EC50 values in the sub‑nanomolar to low nanomolar range [1]. Although exact EC50 data for the unsubstituted core are not publicly disclosed, the patent establishes that the tricyclic indole array is essential for high‑affinity S1P1 engagement, and simple removal of the benzyloxy or carboxylic acid appendages abolishes activity (class‑level inference) [1]. By comparison, thiophene‑ and pyridine‑based S1P1 agonists show EC50 values of 0.6–50 nM, indicating that the pyridoindole core is competitive with leading non‑indole scaffolds [2].

S1P1 Agonist Autoimmune Disease Immunosuppression

High‑Value Application Scenarios for 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one Guided by Comparative Evidence


Kinase Profiling and Selective PKC Probe Development

The bisindolylmaleimide conjugate built on this scaffold demonstrates >148‑fold selectivity for PKCβ over PKA [1]. Researchers can purchase the unsubstituted core to prepare libraries of C‑3 or C‑10 substituted maleimides and rapidly identify analogs with improved isozyme selectivity (PKCα, β, γ, ε) for use as chemical biology probes.

Anti‑HIV Lead Optimization Targeting NNRTI‑Resistant Strains

The BCH‑1 derivative, which retains potency against key NNRTI‑resistant mutants (L100I, K103N, Y181C) where nevirapine fails [1], demonstrates that the pyrido[1,2‑a]indole core can overcome common resistance mutations. The unsubstituted scaffold is the ideal starting material for synthesizing focused libraries aimed at improving the selectivity index (currently ~35 for BCH‑1).

Enantioselective Synthesis of CNS‑Active 5‑HT3/5‑HT4 Dual Antagonists

FK‑1052, a derivative of this scaffold, shows 18.7‑fold greater 5‑HT3 potency than ondansetron and is the only compound in its class with simultaneous 5‑HT4 antagonism [1]. The core scaffold can be elaborated via the published Rh‑hydroacylation route to furnish enantiopure 7‑substituted analogs for CNS or GI‑targeted drug discovery.

S1P1 Agonist Development for Autoimmune Indications

Patented tricyclic acid derivatives based on this scaffold are potent S1P1 agonists with potential for treating multiple sclerosis and other autoimmune disorders [1]. Obtaining the unsubstituted core permits medicinal chemistry teams to explore novel IP space around the S1P1 pharmacophore without infringing existing composition‑of‑matter claims.

Quote Request

Request a Quote for 7,8-dihydropyrido[1,2-a]indol-9(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.